Odor Threshold Potency: 2-Ethyl-5-methylpyrazine vs. 2,5-Dimethylpyrazine in Aqueous Systems
The 2-ethyl-5-methylpyrazine component of the EMP mixture exhibits an odor detection threshold in water that is approximately 26-fold lower (i.e., more potent) than the structurally simpler 2,5-dimethylpyrazine [1][2]. This means that at equivalent mass dosage, 2E5MP delivers a substantially stronger olfactory signal, or conversely, the same perceived intensity can be achieved with roughly 4% of the mass of 2,5-dimethylpyrazine.
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | 2-Ethyl-5-methylpyrazine: 100 µg/L (Table 2, PMC12385513) [1]; 16 µg/kg (Table 3, PMC11172064) [2] |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: 2600 µg/L [1]; 2-Methylpyrazine: 60 µg/kg [2] |
| Quantified Difference | 26-fold lower threshold vs. 2,5-dimethylpyrazine (2600/100 µg/L); 3.75-fold lower vs. 2-methylpyrazine (60/16 µg/kg) |
| Conditions | Odor threshold determined in water by sensory panel GC-O or 3-AFC methodology |
Why This Matters
Procurement based on cost-per-kilogram alone is misleading; the 26-fold potency advantage of 2E5MP over 2,5-dimethylpyrazine means that formulation cost-in-use may be substantially lower despite higher unit price.
- [1] García-Lomillo J, González-SanJosé ML, Del Pino-García R, et al. Data from Table 2: Pyrazine concentrations, odor thresholds, and OAVs in three coffee brewing methods. Foods. 2025;14:2840. PMC12385513. View Source
- [2] Data from Table 3: Odor thresholds and OAVs of volatile compounds during cocoa fermentation. Foods. 2024;13:1611. PMC11172064. View Source
